molecular formula C19H24N2O4S B4872753 2-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID

2-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID

Cat. No.: B4872753
M. Wt: 376.5 g/mol
InChI Key: WKSIYLJMSIUWGQ-UHFFFAOYSA-N
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Description

2-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropylamino group, a cyclopentathiophene ring, and a cyclohexanecarboxylic acid moiety. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID involves multiple steps, including the formation of the cyclopentathiophene ring and the introduction of the cyclopropylamino and cyclohexanecarboxylic acid groups. Common synthetic routes may involve:

    Formation of the Cyclopentathiophene Ring: This step typically involves the cyclization of suitable precursors under specific conditions, such as the use of sulfur-containing reagents and catalysts.

    Introduction of the Cyclopropylamino Group: This can be achieved through amination reactions, where cyclopropylamine is reacted with the intermediate compound.

    Attachment of the Cyclohexanecarboxylic Acid Group: This step may involve esterification or amidation reactions, followed by hydrolysis to yield the final carboxylic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes and interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is unique due to its complex structure and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

2-[[3-(cyclopropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c22-16(11-4-1-2-5-12(11)19(24)25)21-18-15(17(23)20-10-8-9-10)13-6-3-7-14(13)26-18/h10-12H,1-9H2,(H,20,23)(H,21,22)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSIYLJMSIUWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NC4CC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 2
2-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 3
Reactant of Route 3
2-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 4
2-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 5
2-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 6
Reactant of Route 6
2-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID

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